N-[2-(methylsulfanyl)phenyl]-5-propylthiophene-3-carboxamide
Overview
Description
N-[2-(methylsulfanyl)phenyl]-5-propylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in various fields due to their unique chemical properties. This compound is characterized by the presence of a thiophene ring substituted with a propyl group and a carboxamide group, along with a phenyl ring substituted with a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-5-propylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Amidation: The carboxamide group can be introduced through the reaction of the carboxylic acid derivative of the thiophene with an amine, such as 2-(methylsulfanyl)aniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-5-propylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or protein interactions.
Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-5-propylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methylsulfanyl group can enhance its binding affinity and specificity by forming hydrogen bonds or hydrophobic interactions with the target protein. The thiophene ring can also contribute to its electronic properties, influencing its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(methylsulfanyl)phenyl]acetamide
- N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide
- N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
N-[2-(methylsulfanyl)phenyl]-5-propylthiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the propyl group, which can impart distinct electronic and steric properties. This combination can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-propylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-3-6-12-9-11(10-19-12)15(17)16-13-7-4-5-8-14(13)18-2/h4-5,7-10H,3,6H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAHRGKPUBFYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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